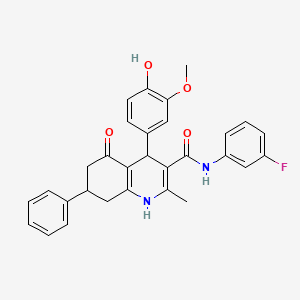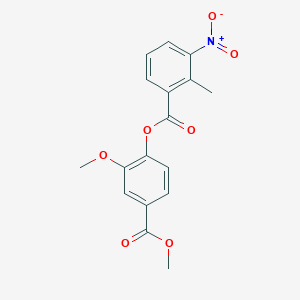
N-(4-bromophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide
説明
N-(4-bromophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide, also known as BIX-01294, is a small molecule inhibitor of G9a and GLP histone methyltransferases. It has been extensively researched for its potential as a therapeutic agent in various diseases, including cancer and neurological disorders.
作用機序
N-(4-bromophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide inhibits the activity of G9a and GLP histone methyltransferases, which are responsible for the methylation of lysine 9 on histone H3. This methylation is associated with gene silencing and is involved in the regulation of various cellular processes, including differentiation and proliferation. By inhibiting G9a and GLP, this compound disrupts this process and leads to the reactivation of silenced genes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, it leads to the reactivation of tumor suppressor genes and the inhibition of cell proliferation and migration. In animal models of neurodegenerative diseases, it leads to the protection of neurons from oxidative stress and the reduction of neuroinflammation. Additionally, it has been shown to modulate the immune response and inhibit viral replication.
実験室実験の利点と制限
N-(4-bromophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified, making it a useful tool for studying the role of G9a and GLP in various cellular processes. Additionally, it has low toxicity and can be used at concentrations that do not affect cell viability. However, this compound also has some limitations. It is not specific to G9a and GLP and can inhibit other histone methyltransferases, which can lead to off-target effects. Additionally, it has poor solubility in aqueous solutions, which can limit its use in certain assays.
将来の方向性
There are several future directions for the research on N-(4-bromophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide. One direction is the development of more specific inhibitors of G9a and GLP that do not have off-target effects. Additionally, the use of this compound in combination with other therapeutic agents, such as chemotherapy or immunotherapy, could enhance its efficacy in cancer treatment. Furthermore, the potential use of this compound in the treatment of viral infections, particularly herpes simplex virus, warrants further investigation. Finally, the role of G9a and GLP in other cellular processes, such as stem cell differentiation and epigenetic regulation, could provide new avenues for research on this compound.
科学的研究の応用
N-(4-bromophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanamide has been extensively researched for its potential as a therapeutic agent in various diseases, including cancer, neurological disorders, and viral infections. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, particularly in breast, prostate, and lung cancers. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Furthermore, it has been shown to inhibit the replication of herpes simplex virus type 1 and type 2.
特性
IUPAC Name |
N-(4-bromophenyl)-2-(1,3-dioxoisoindol-2-yl)hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O3/c1-2-3-8-17(18(24)22-14-11-9-13(21)10-12-14)23-19(25)15-6-4-5-7-16(15)20(23)26/h4-7,9-12,17H,2-3,8H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGWSBAZWIABZEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC1=CC=C(C=C1)Br)N2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3S*,4S*)-1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-4-(2-naphthyl)piperidin-3-ol](/img/structure/B3944876.png)
![1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3944883.png)

![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-2-methylbenzamide](/img/structure/B3944904.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-2-methoxy-N-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}ethanamine](/img/structure/B3944909.png)
![4-butyl-7-[(2-chlorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B3944915.png)
![N-benzyl-N'-[2-(1-cyclohexen-1-yl)ethyl]ethanediamide](/img/structure/B3944923.png)
![4-[4-(2,3-dimethylphenoxy)phenyl]-2-methyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3944930.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B3944945.png)

![(5-{[3-(2-chlorophenyl)pyrrolidin-1-yl]methyl}-2-furyl)methanol](/img/structure/B3944965.png)
![2-amino-4-(3-chloro-4-hydroxy-5-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B3944973.png)

